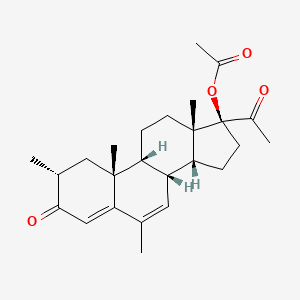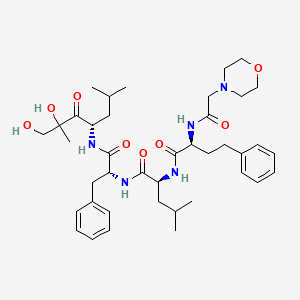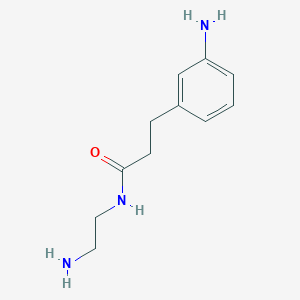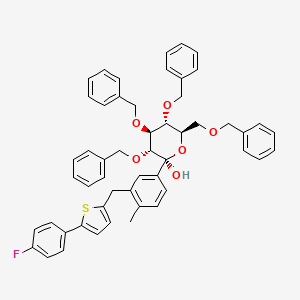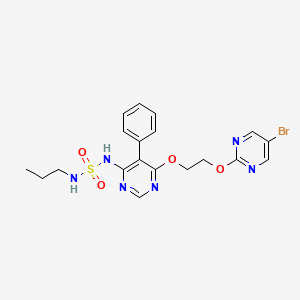
5-(Desbromophenyl)-5-Phenyl-Macitentan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Desbromophenyl)-5-Phenyl-Macitentan is a chemical compound that belongs to the class of endothelin receptor antagonists. It is structurally related to macitentan, a well-known drug used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of a desbromophenyl group and a phenyl group attached to the macitentan core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Desbromophenyl)-5-Phenyl-Macitentan typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Desbromophenyl)-5-Phenyl-Macitentan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-(Desbromophenyl)-5-Phenyl-Macitentan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Desbromophenyl)-5-Phenyl-Macitentan involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The molecular targets include endothelin receptor subtypes A and B, and the pathways involved are related to the regulation of vascular tone and blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Macitentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
5-(Desbromophenyl)-5-Phenyl-Macitentan is unique due to the presence of the desbromophenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
Eigenschaften
Molekularformel |
C19H21BrN6O4S |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-phenyl-N-(propylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-6-4-3-5-7-14)18(24-13-23-17)29-9-10-30-19-21-11-15(20)12-22-19/h3-7,11-13,25H,2,8-10H2,1H3,(H,23,24,26) |
InChI-Schlüssel |
KLZRILKWXHPQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


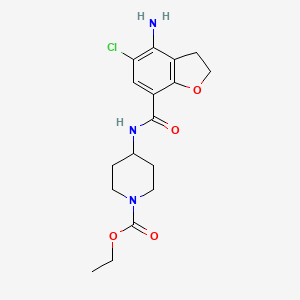
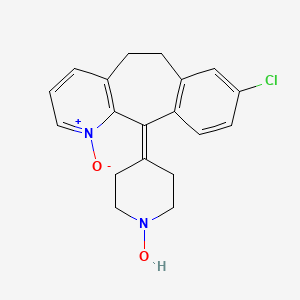
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)


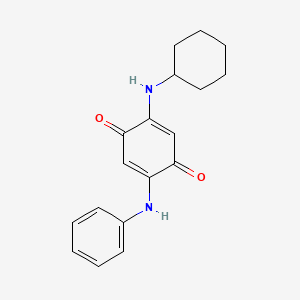
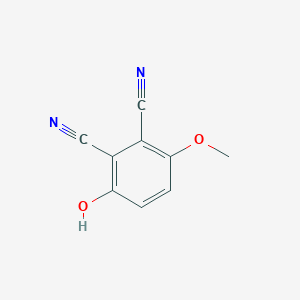
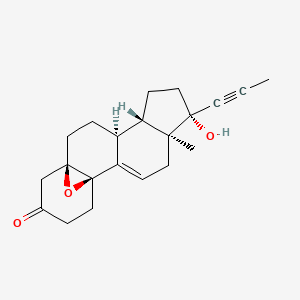
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

